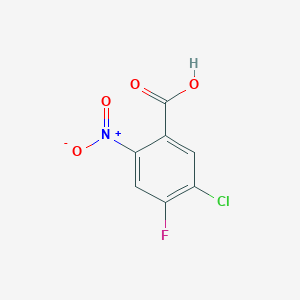
1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane carboxylic acids are a class of organic compounds containing a cyclopropane ring and a carboxylic acid group . They are used as building blocks in organic synthesis and have been studied for their potential biological activities .
Synthesis Analysis
Cyclopropane carboxylic acids can be synthesized through various methods. One common method involves the reaction of γ-chlorobutyronitrile with sodium hydroxide, followed by hydrolysis . Another method involves the palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .Molecular Structure Analysis
The molecular structure of cyclopropane carboxylic acids consists of a three-membered cyclopropane ring attached to a carboxylic acid group . The exact structure of “1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid” would also include a 5-cyanothiophen-2-yl group attached to the cyclopropane ring.Chemical Reactions Analysis
Cyclopropane carboxylic acids can undergo a variety of chemical reactions. For example, they can participate in palladium-catalyzed cross-coupling reactions with Grignard reagents . They can also react with hydrogen peroxide to form peroxides .Physical And Chemical Properties Analysis
Cyclopropane carboxylic acids generally have high boiling points due to strong hydrogen bonding between molecules . Their solubility in water decreases as the carbon chain length increases .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid involves the introduction of a cyano group onto a thiophene ring, followed by the formation of a cyclopropane ring and the addition of a carboxylic acid group.", "Starting Materials": ["Thiophene", "Bromine", "Sodium cyanide", "Cyclopropane", "Sodium hydride", "Bromoacetic acid"], "Reaction": ["1. Thiophene is brominated using bromine to yield 5-bromothiophene.", "2. Sodium cyanide is added to 5-bromothiophene to form 5-cyanthiophene.", "3. 5-cyanthiophene is reacted with cyclopropane in the presence of sodium hydride to form 1-(5-cyanthiophen-2-yl)cyclopropane.", "4. Bromoacetic acid is added to 1-(5-cyanthiophen-2-yl)cyclopropane to yield 1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid."] } | |
CAS-Nummer |
2228415-23-2 |
Produktname |
1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid |
Molekularformel |
C9H7NO2S |
Molekulargewicht |
193.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



